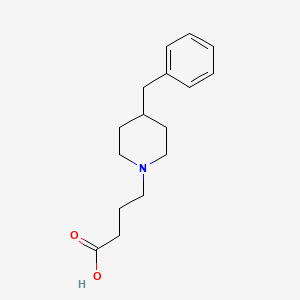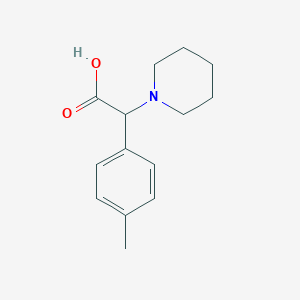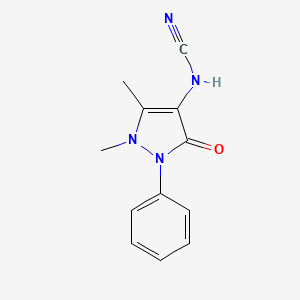
4-(4-Benzylpiperidin-1-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Benzylpiperidin-1-yl)butanoic acid is a chemical compound that belongs to the class of piperidine derivatives It is characterized by a piperidine ring substituted with a benzyl group and a butanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperidin-1-yl)butanoic acid typically involves the reaction of 4-benzylpiperidine with butanoic acid or its derivatives. One common method is the catalytic hydrogenation of 4-benzylpyridine to form 4-benzylpiperidine, which is then reacted with butanoic acid under acidic or basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes followed by purification steps such as crystallization or distillation to obtain the pure compound. The specific conditions and reagents used can vary depending on the desired yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Benzylpiperidin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones or carboxylic acids, while reduction can produce benzyl alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(4-Benzylpiperidin-1-yl)butanoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(4-Benzylpiperidin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. It is known to act as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin . This activity is mediated through its binding to monoamine transporters and subsequent modulation of neurotransmitter release.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Benzylpiperidine: A closely related compound with similar monoamine releasing properties.
Benzylpiperazine: Another piperidine derivative with psychoactive effects.
Tetrahydroisoquinoline: A compound with structural similarities and potential pharmacological activities.
Uniqueness
4-(4-Benzylpiperidin-1-yl)butanoic acid is unique due to its specific substitution pattern and the presence of the butanoic acid chain, which imparts distinct chemical and biological properties. Its selective monoamine releasing activity and potential therapeutic applications set it apart from other similar compounds.
Eigenschaften
Molekularformel |
C16H23NO2 |
|---|---|
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
4-(4-benzylpiperidin-1-yl)butanoic acid |
InChI |
InChI=1S/C16H23NO2/c18-16(19)7-4-10-17-11-8-15(9-12-17)13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2,(H,18,19) |
InChI-Schlüssel |
JMBVRASBXNOCEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CC2=CC=CC=C2)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-bromophenyl)(1,3-thiazol-2-yl)]-2-(3-methylphenoxy)acetamide](/img/structure/B12113977.png)



![8-Methyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B12114014.png)



![2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12114034.png)





